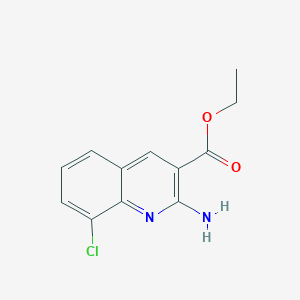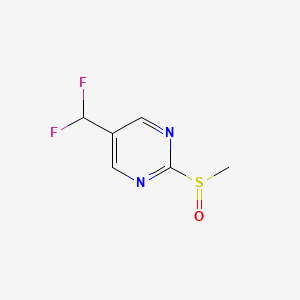
5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine is a heterocyclic organic compound containing a pyrimidine ring substituted with a difluoromethyl group at the 5-position and a methylsulfinyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Introduction of Difluoromethyl Group: This can be achieved through a difluoromethylation reaction using reagents such as difluoromethyl bromide or difluoromethyl sulfone under specific conditions.
Introduction of Methylsulfinyl Group: The methylsulfinyl group can be introduced via oxidation of a methylthio group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: 5-(Difluoromethyl)-2-(methylsulfonyl)pyrimidine.
Reduction: 5-(Methyl)-2-(methylsulfinyl)pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with unique properties.
Biological Studies: It serves as a probe to study biological processes and enzyme interactions.
Chemical Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes or receptors. The methylsulfinyl group can undergo redox reactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Trifluoromethyl)-2-(methylsulfinyl)pyrimidine: Similar structure but with a trifluoromethyl group.
5-(Difluoromethyl)-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfinyl group.
Uniqueness
5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine is unique due to the presence of both difluoromethyl and methylsulfinyl groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C6H6F2N2OS |
|---|---|
Poids moléculaire |
192.19 g/mol |
Nom IUPAC |
5-(difluoromethyl)-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C6H6F2N2OS/c1-12(11)6-9-2-4(3-10-6)5(7)8/h2-3,5H,1H3 |
Clé InChI |
KIDWQNAAXXESRJ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=NC=C(C=N1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


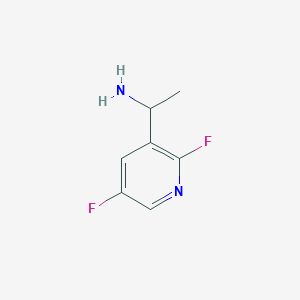
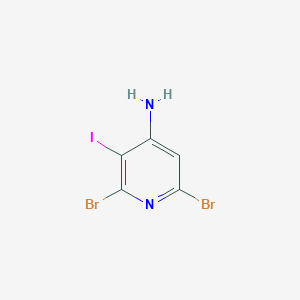
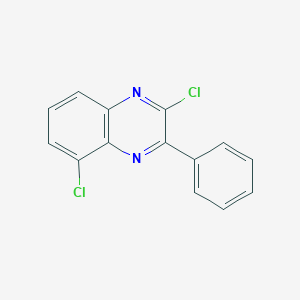
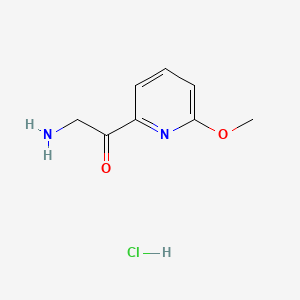

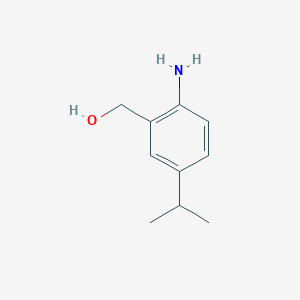
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13663631.png)
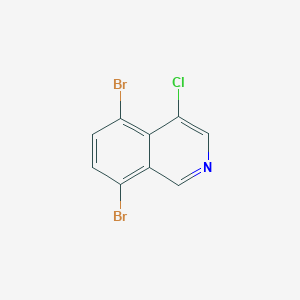
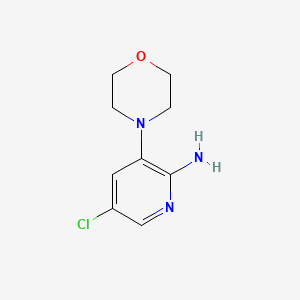
![8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13663669.png)
![6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13663673.png)
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13663676.png)
